Posovolone

Description

Overview of Endogenous and Synthetic Neuroactive Steroids in Neurobiology

Neuroactive steroids encompass both naturally occurring (endogenous) and synthetically produced steroid derivatives that influence the nervous system wikipedia.orgmdpi.com. Endogenous neuroactive steroids are synthesized de novo within the central nervous system (CNS), independently of peripheral endocrine glands, although they can also be produced in peripheral tissues like the adrenals and gonads and reach the brain via circulation wikipedia.orgmdpi.comnih.govfrontiersin.orgmdpi.com. The term "neurosteroid" specifically refers to those synthesized within the brain, while "neuroactive steroid" is a broader term including those synthesized peripherally that affect brain function wikipedia.org.

These compounds are classified based on their structure, including pregnane (B1235032), androstane, and sulfated neurosteroids nih.govmdpi.comfrontiersin.orgnih.gov. Their diverse actions in the brain are mediated through modulation of various receptors and ion channels, notably gamma-aminobutyric acid-A (GABA-A) receptors, N-methyl-d-aspartate (NMDA) receptors, serotonin (B10506) (5-HT3) receptors, and alpha-1 adrenoreceptors nih.govfrontiersin.org.

A key mechanism of action for many neuroactive steroids, particularly pregnane derivatives, is the positive allosteric modulation of GABA-A receptors nih.govfrontiersin.orgmdpi.comfrontiersin.org. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the brain, and their potentiation by neuroactive steroids leads to increased chloride ion influx, resulting in neuronal membrane hyperpolarization and reduced neuronal excitability frontiersin.org. This mechanism underlies many of the observed effects of inhibitory neuroactive steroids, such as anxiolytic, sedative, and anticonvulsant properties nih.govfrontiersin.orgnih.govijbcp.com.

Endogenous neuroactive steroids like allopregnanolone (B1667786) (a metabolite of progesterone) and allotetrahydrodeoxycorticosterone (THDOC, a metabolite of deoxycorticosterone) are potent positive allosteric modulators of GABA-A receptors nih.govfrontiersin.orgnih.govbegellhouse.com. Their levels can fluctuate in response to physiological states like stress and the menstrual cycle, influencing various nervous system functions frontiersin.orgbegellhouse.comcontemporaryobgyn.net. Research into these endogenous compounds has paved the way for the development of synthetic neuroactive steroids with potential therapeutic applications in various neurological and psychiatric conditions nih.govijbcp.com.

Posovolone as a Pregnane-Derived Neuroactive Steroid: Historical Context and Research Significance

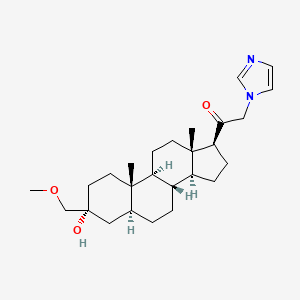

Posovolone is a synthetic neuroactive steroid classified as a pregnane derivative wikipedia.orgwikipedia.org. Its chemical name is 3α-hydroxy-21-(1H-imidazol-1-yl)-3β-(methoxymethyl)-5α-pregnan-20-one wikipedia.orgwho.int. Posovolone acts as a positive allosteric modulator of the GABA-A receptor, similar to some endogenous neuroactive steroids wikipedia.org.

Research into posovolone began by 1999, with its development initially focused on its potential as a sedative-hypnotic medication for the treatment of insomnia wikipedia.org. Preclinical studies in animals indicated that posovolone exhibited anticonvulsant, anxiolytic-like, ataxic, and sleep-promoting effects wikipedia.org. These effects were observed to be similar to those produced by pregnanolone, another neuroactive steroid known for its positive modulation of GABA-A receptors wikipedia.org.

The development of posovolone was undertaken by Purdue Pharma wikipedia.org. While research into posovolone appears to have been discontinued (B1498344) by 2007, its investigation contributed to the broader understanding of synthetic pregnane-derived neuroactive steroids and their potential interactions with the GABA-A receptor system wikipedia.org. Although its initial development path as a sedative/hypnotic concluded, an International Nonproprietary Name (INN) was registered for posovolone in 2021 with the descriptor "antidepressant," suggesting a potential shift in the understanding or exploration of its pharmacological profile wikipedia.org.

Structure

3D Structure

Properties

CAS No. |

256955-84-7 |

|---|---|

Molecular Formula |

C26H40N2O3 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3-(methoxymethyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-imidazol-1-ylethanone |

InChI |

InChI=1S/C26H40N2O3/c1-24-10-11-26(30,16-31-3)14-18(24)4-5-19-20-6-7-22(25(20,2)9-8-21(19)24)23(29)15-28-13-12-27-17-28/h12-13,17-22,30H,4-11,14-16H2,1-3H3/t18-,19-,20-,21-,22+,24-,25-,26+/m0/s1 |

InChI Key |

BRVGKZNQWCQKTC-MVCIVNJCSA-N |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=CN=C5)C)(COC)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CN5C=CN=C5)C)(COC)O |

Origin of Product |

United States |

Chemical Biology and Synthetic Methodologies of Posovolone

Advanced Synthetic Routes to Posovolone and its Structural Analogs

The synthesis of complex steroid molecules like Posovolone presents significant challenges, primarily due to the need to control the stereochemistry at multiple chiral centers and achieve regioselectivity in functional group transformations on the rigid tetracyclic core. Advanced synthetic routes often employ strategies to address these complexities, enabling access to Posovolone and a range of structural analogs.

Stereoselective Synthesis Strategies for Pregnane (B1235032) Scaffolds

The pregnane scaffold, a fundamental structural motif in Posovolone, contains several stereogenic centers. Achieving high stereoselectivity during the construction and modification of this framework is paramount for synthesizing the desired isomer with specific biological activity. Traditional steroid synthesis often involves multi-step sequences with challenges in controlling the relative and absolute stereochemistry. Modern approaches leverage asymmetric synthesis techniques, including the use of chiral catalysts, auxiliaries, or reagents, to direct the formation of specific stereoisomers. The development of highly stereoselective reactions is crucial for efficiently accessing complex cyclic systems and scaffolds found in natural products and their derivatives, including steroids. mdpi.commdpi.comrsc.orgnih.govchemrxiv.org For pregnane scaffolds, this involves controlling the stereochemistry at ring junctions and at substituted carbon atoms, such as C3, C17, and C20 in the case of Posovolone. While specific stereoselective routes for Posovolone are not detailed in the provided information, the principles of stereoselective synthesis applied to pregnane derivatives are essential for its preparation and the synthesis of related neuroactive steroids.

Chemoenzymatic and Biocatalytic Approaches in Neuroactive Steroid Synthesis

Chemoenzymatic synthesis, which combines the power of chemical transformations with the high selectivity of enzymatic reactions, has emerged as a valuable strategy for the synthesis of complex molecules, including steroids. mdpi.comresearchgate.netbiorxiv.orgnih.govresearchgate.net Biocatalytic methods, utilizing isolated enzymes or whole cells, offer advantages in terms of regio- and stereoselectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. mdpi.comnih.govresearchgate.net For neuroactive steroids, biocatalysis can be particularly useful for selective hydroxylation, oxidation, or reduction steps on the steroid core or side chain, which are often difficult to achieve chemically with high precision. biorxiv.orgmdpi.com For instance, enzymatic hydroxylation catalyzed by cytochrome P450 monooxygenases has been successfully applied to achieve regio- and stereoselective hydroxylation of steroids. mdpi.com Lipase-catalyzed transesterification has also been used for the stereoselective modification of pregnane derivatives. researchgate.net These approaches are relevant to the synthesis of neuroactive steroids like Posovolone, potentially offering more efficient and selective routes to introduce or modify functional groups at specific positions on the pregnane scaffold.

Development of Radiolabeled Posovolone for Receptor Occupancy Studies

Radiolabeled compounds are indispensable tools in pharmacological research, particularly for studying receptor binding and occupancy. The development of radiolabeled Posovolone would be essential for conducting in vitro and in vivo studies to determine its affinity for GABAA receptors and assess receptor occupancy in target tissues. This typically involves the incorporation of a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule through specific synthetic routes. The synthesis of radiolabeled steroids requires specialized techniques to introduce the isotope at a stable position without altering the compound's biological activity. This often involves late-stage functionalization or the use of isotopically labeled precursors in the synthetic pathway. While details on the synthesis of radiolabeled Posovolone are not available in the provided sources, the general principles of radiolabeling complex organic molecules, including steroids, would be applied for this purpose.

Derivatization Strategies for Posovolone Scaffold Modification

Modification of the core scaffold of a biologically active molecule like Posovolone is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially improve pharmacological properties. Derivatization of the pregnane scaffold of Posovolone can involve modifications at various positions, including the hydroxyl group at C3, the methoxymethyl group at C3, the ketone at C20, or the imidazole-containing side chain.

Rational Design Principles for Modulating Biological Activity

Rational design principles guide the modification of the Posovolone scaffold with the aim of modulating its biological activity, specifically its interaction with the GABAA receptor. This involves understanding the relationship between the chemical structure and the biological response. While specific details on the rational design of Posovolone derivatives are not provided, general principles applied to steroid derivatives involve considering how changes in functional groups, their position, and stereochemistry affect binding affinity, efficacy, and selectivity for target receptors. nih.govhust.edu.vnresearchgate.net Minor functional changes on a steroidal part of a molecule can lead to compounds with altered biological activity. nih.gov The design process may involve computational modeling to predict how modifications might interact with the receptor binding site. The goal is to design and synthesize analogs with potentially enhanced activity, altered duration of action, or improved receptor subtype selectivity, based on the known interactions of neuroactive steroids with GABAA receptors.

Molecular Pharmacology of Posovolone: Target Engagement and Cellular Signaling

Elucidation of Posovolone's Mechanism of Action at the Molecular Level

The mechanism of action of posovolone involves its interaction with the GABAA receptor, where it acts as a positive allosteric modulator. wikipedia.orgwho.inthodoodo.comhodoodo.comdbpedia.orgtargetmol.cntargetmol.cnprescrire.org This modulation alters the receptor's activity, leading to the observed pharmacological effects.

Posovolone's Impact on Cellular Physiology and Homeostasis

Subcellular Localization and Intracellular Trafficking Pathways

Modulation of Intracellular Signal Transduction Networks

Posovolone is known to modulate intracellular signal transduction networks primarily through its interaction with the GABAA receptor. wikipedia.orghodoodo.comhodoodo.com This interaction influences inhibitory signaling in neurons. Furthermore, research indicates that Posovolone can perturb other intracellular signaling components.

Analysis of Kinase Cascade Regulation

Information specifically analyzing the regulation of kinase cascades by Posovolone is not available in the examined search results. While kinase cascades are fundamental components of many intracellular signaling pathways, and their modulation is a common mechanism of drug action, there is no direct evidence presented on how Posovolone might specifically affect these cascades. frontiersin.orgnih.gov

Perturbation of Second Messenger Systems (e.g., cAMP, Ca2+)

Posovolone has been shown to perturb second messenger systems. Notably, it has been reported to inhibit cyclic adenosine (B11128) monophosphate (cAMP) formation with an IC50 value of 16.2 nM. medchemexpress.com This suggests that Posovolone's effects may involve modulation of adenylate cyclase activity or other components of the cAMP signaling pathway. hodoodo.com Specific data regarding the perturbation of calcium (Ca2+) second messenger systems by Posovolone were not found in the provided search results.

Research Finding: Inhibition of cAMP Formation by Posovolone

| Target | Effect | IC50 (nM) |

| cAMP formation | Inhibition | 16.2 |

Cellular Uptake Mechanisms of Posovolone in Diverse Cell Types

Detailed studies specifically investigating the cellular uptake mechanisms of Posovolone in diverse cell types are not present in the provided search results. The mechanisms by which small molecule neurosteroids like Posovolone enter cells can vary depending on the cell type and specific properties of the compound, potentially involving passive diffusion or transporter-mediated processes. While general cellular uptake mechanisms such as endocytosis have been studied for various substances, including nanoparticles, their direct applicability to Posovolone requires specific experimental validation which was not found in the search results. mdpi.comnih.govresearchgate.netdovepress.com

Characterization of Endocytic Pathways (Clathrin-mediated, Caveolae-mediated, Macropinocytosis)

Cellular uptake of molecules can occur through various mechanisms, including endocytosis. Endocytosis is a process by which cells internalize molecules and particles from the extracellular environment by engulfing them within vesicles derived from the plasma membrane. teknokrat.ac.idnih.govfrontiersin.org Key endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. teknokrat.ac.idfrontiersin.org Clathrin-mediated endocytosis involves the formation of small vesicles coated with the protein clathrin, often used for the selective uptake of specific macromolecules that bind to cell surface receptors. teknokrat.ac.idnih.govfrontiersin.orgnih.gov Caveolae-mediated endocytosis utilizes small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and caveolin protein. teknokrat.ac.id Macropinocytosis is a more general process involving the formation of large vesicles that non-selectively take up extracellular fluid and any dissolved substances. teknokrat.ac.idfrontiersin.org

Identification of Transporter-Mediated Uptake Systems

Transporter-mediated uptake involves specific membrane proteins that facilitate the passage of substances across biological membranes. nih.govresearchgate.netvrachi.name These transporters can be responsible for the influx of various molecules, including drugs, into cells. nih.govfrontiersin.orgcriver.comthermofisher.comnih.gov This process can be active, requiring energy expenditure, or facilitated, relying on a concentration gradient but still involving a transporter protein. nih.govnih.govnih.gov The identification of specific transporters involved in a drug's uptake is crucial for understanding its pharmacokinetics, tissue distribution, and potential for drug-drug interactions. nih.govcriver.comnih.gov

A comprehensive identification of specific transporter-mediated uptake systems for Posovolone is not available in the provided search results. While the oral activity of Posovolone suggests it is absorbed, the specific transporters involved in its cellular uptake across biological membranes have not been detailed in the examined literature. Therefore, detailed research findings or data tables regarding specific transporter proteins responsible for Posovolone's cellular influx cannot be presented here.

Evaluation of Passive Diffusion Across Biological Membranes

Passive diffusion is a fundamental mechanism of cellular uptake where substances move across the lipid bilayer of the cell membrane down their concentration gradient without the assistance of membrane proteins or the expenditure of cellular energy. nih.govnih.govtaylorandfrancis.comnih.govnih.gov The rate of passive diffusion is influenced by the physicochemical properties of the molecule, particularly its lipophilicity (tendency to dissolve in lipids) and size. nih.govtaylorandfrancis.comnih.gov More lipophilic and smaller molecules generally diffuse more readily across cell membranes. Parameters like LogP (a measure of lipophilicity) and Topological Polar Surface Area (TPSA, an indicator of a molecule's polarity) are often used to predict a compound's ability to cross membranes via passive diffusion. researchgate.netnih.govnih.govresearchgate.net

Preclinical Research Models for Investigating Posovolone S Biological Activities

In Vitro Systems for Functional and Mechanistic Studies

In vitro systems provide controlled environments to investigate the cellular and molecular effects of compounds. These models allow for focused studies on specific cell types, pathways, and molecular targets.

Application of Primary Neuronal and Glial Cell Cultures for Neurobiological Investigations

Primary neuronal and glial cell cultures are fundamental tools in neurobiological research, enabling the study of neuronal function, survival, differentiation, and the interactions between neurons and glial cells. ki.sefrontiersin.orgmdpi.com These cultures can be derived from specific brain regions and developmental stages, offering a simplified yet physiologically relevant environment to investigate cellular responses to pharmacological agents. mdpi.com Glial cells, including astrocytes, microglia, and oligodendrocytes, play critical roles in maintaining central nervous system homeostasis and modulating neuronal activity, and their interactions with neurons are crucial in various neurological processes. ki.sefrontiersin.org While primary cultures offer valuable insights into cellular mechanisms, detailed published research specifically on the application of primary neuronal and glial cell cultures to investigate the effects of Posovolone was not extensively found in the consulted literature.

Utilization of Organotypic Slice Cultures and Advanced 3D Cell Models

Recombinant Protein and Cell-Free Assays for Molecular Target Validation

Recombinant protein and cell-free assays are powerful tools for investigating the direct interaction of a compound with its molecular target and for validating the function of specific proteins. Cell-free protein synthesis systems allow for the production of recombinant proteins in vitro, offering advantages such as rapid protein production and the ability to express proteins that may be toxic to living cells. gencefebio.combiocompare.comthermofisher.com These systems can be used for high-throughput screening and detailed biochemical characterization of protein-ligand interactions. biocompare.comnih.gov Given that Posovolone acts as a GABAA receptor positive allosteric modulator, recombinant protein or cell-free assays involving GABAA receptor subunits could potentially be used to study its binding and modulatory effects at a molecular level. wikipedia.org However, specific published research detailing the use of recombinant protein or cell-free assays specifically for Posovolone was not found in the consulted literature.

In Vivo Animal Models for Systemic Biological Assessment

In vivo animal models are essential for evaluating the systemic effects of a compound, including its pharmacokinetics, efficacy, and behavioral outcomes in a complex living organism. Rodent models, particularly mice and rats, are widely used in neurobiological research due to their genetic tractability, relatively low cost, and well-characterized behaviors. frontiersin.orgjanvier-labs.com

Selection and Validation of Rodent Models for Neurobiological Research

The selection of appropriate rodent models is critical for neurobiological research and depends on the specific aspect of the disease or biological process being investigated. frontiersin.orgmdpi.com Various strains of mice and rats are available, each with different genetic backgrounds and behavioral characteristics. janvier-labs.com These models can be used to study a wide range of neurological conditions and behaviors. frontiersin.orgnih.gov Posovolone has been studied in animals, where it demonstrated effects such as anticonvulsant, anxiolytic-like, ataxic, and sleep-promoting activities. wikipedia.org Preclinical models using rats have been mentioned in the context of evaluating anxiolytic-like effects of Posovolone. targetmol.cn The use of rodent models allows for the assessment of the compound's effects on complex behaviors and physiological systems.

Electrophysiological Recordings in Central Nervous System Circuitry

Electrophysiological recordings are fundamental techniques used to assess the electrical activity of neurons and neural networks within the central nervous system (CNS). These methods are particularly relevant for studying compounds like Posovolone that modulate ion channels, such as the GABAA receptor, which is a ligand-gated ion channel. Techniques such as patch clamp recordings, multi-electrode arrays (MEA), and extracellular recordings allow researchers to measure changes in membrane potential, synaptic currents, and neuronal firing patterns in response to drug application.

While the available search information confirms Posovolone's mechanism as a GABAA receptor positive allosteric modulator and its observed effects in animals nih.gov, detailed research findings and specific data tables from electrophysiological recordings directly characterizing Posovolone's effects on CNS circuitry were not found within the scope of this search. Such studies would typically involve quantitative data on parameters like GABA-evoked current amplitudes, decay kinetics, frequency of spontaneous or miniature inhibitory postsynaptic currents (IPSCs), or changes in neuronal firing rates or network oscillations in the presence of varying concentrations of Posovolone.

Advanced Neuroimaging Techniques for Functional Brain Mapping

Advanced neuroimaging techniques provide non-invasive or minimally invasive approaches to study brain structure and function, offering insights into the neural circuits affected by pharmacological agents. Techniques such as functional magnetic resonance imaging (fMRI), positron emission tomography (PET), and electroencephalography (EEG) can be used in preclinical animal models to map brain activity, connectivity, and metabolic changes.

For a compound like Posovolone, which exerts effects on the CNS, functional neuroimaging could be valuable in identifying the specific brain regions and networks involved in its observed behavioral effects. For example, fMRI could be used to detect changes in blood oxygenation level-dependent (BOLD) signals, an indirect measure of neuronal activity, in brain areas associated with anxiety, sleep regulation, or seizure propagation in animals treated with Posovolone. PET imaging with appropriate radiotracers could potentially assess changes in neurotransmitter receptor binding or metabolic activity in specific brain regions. EEG, which measures electrical activity on the scalp or directly from the brain surface, could be used to study changes in brainwave patterns related to sedation, sleep stages, or seizure activity.

Applying these techniques in preclinical models treated with Posovolone could help to functionally map the brain regions and circuits underlying its anxiolytic-like, sedative, or anticonvulsant effects. For instance, fMRI might reveal decreased activity in anxiety-related circuits or altered connectivity in sleep-wake networks. EEG could show characteristic patterns indicative of increased sedation or reduced seizure susceptibility.

Similar to electrophysiological recordings, detailed research findings and specific data tables derived from advanced neuroimaging studies specifically investigating Posovolone's effects on functional brain mapping were not available in the provided search results. Preclinical neuroimaging studies on compounds targeting the GABAA receptor would typically generate data on changes in regional brain activity (e.g., BOLD signal changes in fMRI), metabolic rates (e.g., glucose metabolism in PET), or specific oscillatory patterns (e.g., power spectral density in EEG) in different brain states or in response to challenges.

Application of Non-Rodent Preclinical Models (if applicable to specific research questions)

While rodents are commonly used in preclinical research, regulatory guidelines often require testing in at least one non-rodent species to provide a more comprehensive assessment of a compound's pharmacological and toxicological profile. The selection of a non-rodent species depends on various factors, including the relevance of the species to the specific research question, the compound's target engagement in that species, and ethical considerations. Common non-rodent species used in preclinical studies include dogs, rabbits, minipigs, and non-human primates.

For Posovolone, preclinical studies in non-rodent models would be applicable to address specific research questions that may not be adequately answered in rodent models. This could include evaluating pharmacokinetic differences, assessing potential off-target effects, or investigating behavioral endpoints that are more translatable to humans in certain non-rodent species. For example, larger non-rodent models might be used for certain types of surgical procedures or for evaluating the effects of the compound on physiological parameters that are difficult to measure in rodents. Non-human primates, due to their closer phylogenetic relationship to humans, might be considered for studies investigating complex cognitive or behavioral effects, although their use is subject to strict ethical justification.

Given that Posovolone was under development as a sedative/hypnotic and potentially an antidepressant nih.gov, non-rodent models could have been utilized to assess its effects on sleep architecture, anxiety-related behaviors, or mood-related endpoints in species where such assessments are well-established and considered relevant for translation to humans. Pharmacokinetic studies in non-rodents would also be crucial to understand the absorption, distribution, metabolism, and excretion of Posovolone in species with different physiological characteristics than rodents.

The available information indicates that Posovolone was studied in animals nih.gov, and the general principles of preclinical research necessitate the use of non-rodent models for certain assessments. However, specific details or detailed findings from preclinical studies of Posovolone conducted specifically in non-rodent models were not found in the provided search results. Preclinical studies in non-rodents would typically yield data on pharmacokinetic parameters, behavioral observations, or physiological measurements specific to the species used.

Translational Research Paradigms for Bridging In Vitro and In Vivo Findings

Translational research paradigms are essential for bridging the gap between findings from in vitro studies (e.g., cell-based assays, receptor binding studies) and in vivo observations in animal models, ultimately aiming to predict human outcomes. This involves integrating data from various preclinical studies and applying methodologies that enhance the translatability of findings to the clinical setting.

For Posovolone, a translational research approach would involve correlating the in vitro findings on its activity at the GABAA receptor with the observed effects in animal models. For instance, the potency of Posovolone in modulating GABAA receptor currents in isolated cells or brain slices (in vitro/ex vivo) would be compared to the concentrations of Posovolone required to produce behavioral effects (e.g., sedation, anxiolysis) in animal models (in vivo). This helps to establish a pharmacokinetic/pharmacodynamic relationship and understand the concentrations needed at the target site to achieve a desired effect.

Translational paradigms also involve using biomarkers identified in preclinical studies to monitor the compound's effects in early clinical trials. While specific biomarkers for Posovolone were not detailed in the search results, for a GABAA modulator, potential translational biomarkers could include electrophysiological measures (e.g., changes in EEG patterns), neuroimaging markers (e.g., changes in regional brain activity or connectivity), or behavioral assessments that have equivalents in both animals and humans.

Furthermore, the use of advanced techniques like sophisticated data analysis, modeling, and simulation can aid in integrating data from diverse preclinical studies and predicting human pharmacokinetics and pharmacodynamics. While the development of Posovolone appears to have been discontinued (B1498344) nih.gov, a comprehensive translational research strategy during its development would have been crucial for informing decisions about dose selection, study design, and potential efficacy and safety in human trials. The T1 stage of translational research specifically focuses on the preclinical aspects, translating basic science discoveries into potential clinical applications and demonstrating their feasibility in non-human models.

Structure Activity Relationship Sar and Computational Medicinal Chemistry of Posovolone

Quantitative Structure-Activity Relationship (QSAR) Studies of Posovolone Analogs

Quantitative Structure-Activity Relationship (QSAR) is a refinement of SAR that aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activities. amazon.comwikipedia.orgscienceforecastoa.comnih.gov QSAR models use numerical descriptors representing various physicochemical and structural features of molecules to build predictive models. amazon.comwikipedia.orgwiley.com These models can then be used to predict the activity of new, untested compounds. wikipedia.orgnih.gov

Development of Predictive Models for Biological Activity based on Chemical Structure

The development of predictive QSAR models involves correlating the biological activity of a series of compounds with their molecular descriptors using statistical methods such as multiple linear regression, partial least squares (PLS), or artificial neural networks. wikipedia.orgscienceforecastoa.comnih.govd-nb.info The goal is to create a robust model that can accurately predict the activity of new compounds based solely on their structural information. amazon.comwikipedia.org This process typically involves defining a training set of compounds with known structures and activities, calculating a variety of molecular descriptors for these compounds, and then building a statistical model that relates the descriptors to the activity. scienceforecastoa.comd-nb.info The model's predictive power is then validated using an independent test set of compounds. d-nb.infoplos.org

Identification of Key Molecular Descriptors Governing Activity

A crucial step in QSAR studies is the identification of the molecular descriptors that are most relevant to the observed biological activity. nih.gov Molecular descriptors are numerical values that encode chemical information about a molecule's structure and properties. wiley.comwikipedia.org These can include parameters related to lipophilicity (e.g., partition coefficient), electronic effects (e.g., partial charges, electronegativity), steric effects (e.g., molecular size, shape), and topological features. slideshare.netscienceforecastoa.comwikipedia.org By analyzing the QSAR model, researchers can determine which of these descriptors have the most significant impact on biological activity, providing insights into the structural requirements for optimal interaction with the biological target. wiley.comd-nb.infojocpr.com For example, a QSAR study on anti-malarial compounds identified descriptors related to charge, lipophilicity, and topological features as important for activity. d-nb.info

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design approaches can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). jubilantbiosys.comgardp.orgnih.gov LBDD is used when the three-dimensional structure of the biological target is unknown, relying instead on the knowledge of existing active molecules (ligands). jubilantbiosys.comgardp.orgnih.gov SBDD, conversely, utilizes the known three-dimensional structure of the target protein to design or identify potential drug candidates. nih.govgardp.orgdrugdiscoverynews.comnih.gov

Molecular Docking and Scoring Function Development for Target Interaction Prediction

Molecular docking is a key technique in SBDD that predicts the preferred orientation (binding pose) and affinity of a ligand when bound to a biological target, typically a protein. gardp.orgdrugdiscoverynews.comnih.govucl.ac.uk It computationally simulates the binding process, searching for stable conformations of the ligand within the target's binding site. gardp.orgdrugdiscoverynews.com Scoring functions are mathematical algorithms used in docking to estimate the strength of the interaction between the ligand and the target protein, allowing for the ranking of different poses and compounds. gardp.orgnih.gov The development of accurate scoring functions is an ongoing area of research, as they need to account for various factors influencing binding affinity, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects. nih.gov While docking is a powerful tool, challenges remain in accurately predicting protein-ligand binding due to the flexibility of the system and the complexity of interactions. nih.gov

Molecular Dynamics Simulations of Ligand-Target Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. gardp.orgnih.gov Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein, allowing researchers to observe the conformational changes that occur upon binding and to sample an ensemble of possible binding poses. gardp.orgspringernature.com These simulations can provide valuable insights into the stability of the ligand-target complex, the nature of key interactions, and the binding pathway. nih.gov MD simulations can also be used to refine docking poses and to calculate binding free energies, offering a more accurate assessment of binding affinity than docking scores alone. nih.govunpad.ac.id

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a technique used in both LBDD and SBDD to represent the essential features of a molecule that are required for its biological activity. nih.govyoutube.com A pharmacophore is a 3D arrangement of chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, that are crucial for interaction with the biological target. nih.govyoutube.comnih.gov Pharmacophore models can be derived from a set of active ligands (ligand-based) or from the structure of the target binding site (structure-based). youtube.com These models serve as queries for virtual screening, a computational technique used to search large databases of chemical compounds to identify potential new drug candidates that are likely to bind to the target. nih.govnih.govyoutube.combiosolveit.de Virtual screening using pharmacophore models or docking can efficiently filter large libraries, prioritizing compounds for experimental testing and potentially identifying novel chemical scaffolds with desired activity. nih.govnih.govnih.govyoutube.combiosolveit.de

De Novo Design and Scaffold Hopping Strategies for Novel Posovolone Derivatives

De novo design and scaffold hopping are computational strategies employed in medicinal chemistry to generate novel molecular structures with desired biological activities bioinfcamp.comfrontiersin.orgresearchgate.net. De novo design methods aim to construct molecules atom by atom or fragment by fragment within a binding site or based on specified properties, without relying on a pre-existing template molecule frontiersin.org. This allows for the exploration of vast areas of chemical space beyond known compounds frontiersin.org. Scaffold hopping, on the other hand, involves replacing the core structure (scaffold) of a known active compound with a different one while retaining similar biological activity and potentially improving properties such as pharmacokinetics, metabolic stability, or intellectual property position researchgate.netresearchgate.net.

In the context of neuroactive steroids like Posovolone, which possess a characteristic steroid scaffold, de novo design and scaffold hopping can be used to identify novel chemical entities that interact with the GABAA receptor or other related targets wikipedia.orgnih.gov. Computational approaches can generate alternative scaffolds or suggest modifications to the existing steroid core and its substituents to enhance binding affinity, selectivity for specific receptor subtypes, or improve drug-like properties frontiersin.orgresearchgate.netnih.gov.

Computational tools can evaluate potential new scaffolds or de novo designed molecules based on predicted binding modes, interactions with the target protein (such as the GABAA receptor), and in silico predictions of physicochemical properties frontiersin.orgbioinfcamp.comnih.gov. This allows for the prioritization of promising candidates for synthesis and experimental testing, accelerating the drug discovery process oncodesign-services.comnih.gov.

Fragment-Based Drug Discovery (FBDD) Applied to Neuroactive Steroid Research

Fragment-Based Drug Discovery (FBDD) is a drug discovery strategy that involves identifying small molecular fragments (typically < 300 Da) that bind weakly to a biological target and then growing or merging these fragments to produce higher-affinity lead compounds frontiersin.orgwikipedia.orgnih.govgardp.org. FBDD offers several advantages over traditional high-throughput screening, including higher hit rates and the ability to explore novel chemical space wikipedia.orgnih.gov.

The application of FBDD to neuroactive steroid research, and potentially to the discovery of novel Posovolone-like compounds, involves screening libraries of small fragments against the target protein, such as the GABAA receptor wikipedia.orgnih.govfrontiersin.org. Techniques like X-ray crystallography, NMR spectroscopy, and other biophysical methods are used to detect fragment binding and determine their binding sites nih.gov. Computational methods play a crucial role in FBDD for designing fragment libraries, docking fragments into the target protein, and guiding the growth or merging of fragments into lead compounds frontiersin.orgnih.govsygnaturediscovery.com.

For neuroactive steroids that modulate the GABAA receptor, FBDD could be used to identify fragments that bind to the steroid binding site or other allosteric sites on the receptor wikipedia.orgnih.gov. By understanding how these small fragments interact with the receptor, medicinal chemists can design larger molecules that combine the favorable interactions of multiple fragments, leading to compounds with improved potency and selectivity frontiersin.orgsygnaturediscovery.com.

While direct examples of FBDD specifically applied to Posovolone were not found, FBDD is increasingly being applied to CNS targets, demonstrating its potential in this area of research frontiersin.orgnih.gov. The approach allows for the systematic exploration of chemical space around key interaction points within the binding site, which is particularly valuable for complex targets like ion channels and receptors modulated by neuroactive steroids frontiersin.org. Computational tools can assist in predicting how fragments can be linked or grown to maintain or improve interactions with the target, leading to the design of novel neuroactive steroid analogs or compounds with distinct scaffolds that modulate the same targets frontiersin.orgsygnaturediscovery.com.

Interactive Data Table: Computational Drug Discovery Techniques

| Technique | Description | Application to Neuroactive Steroids (Potential) | Key Advantages |

| De Novo Design | Generates novel molecular structures from scratch based on target information or desired properties. frontiersin.org | Designing new scaffolds or side chains interacting with GABAA receptor. wikipedia.orgnih.gov | Explores novel chemical space; not limited by existing structures. frontiersin.org |

| Scaffold Hopping | Replaces the core structure of a known active compound with a different one while retaining activity. researchgate.net | Identifying alternative core structures for Posovolone while maintaining GABAA receptor modulation. wikipedia.orgnih.gov | Generates structurally diverse analogs; can improve properties and IP. researchgate.netresearchgate.net |

| Fragment-Based Drug Discovery (FBDD) | Identifies small binding fragments and grows or merges them into lead compounds. frontiersin.orgwikipedia.orgnih.govgardp.org | Discovering fragments binding to GABAA receptor sites and building them into potent modulators. wikipedia.orgnih.govfrontiersin.org | Higher hit rates; efficient exploration of binding sites; can target challenging proteins. wikipedia.orgnih.gov |

Advanced Academic Research Directions and Future Perspectives for Posovolone

Discovery of Novel Biological Roles and Exploration of Unanticipated Therapeutic Hypotheses (non-clinical)

Exploring novel biological roles for compounds often involves unbiased screening approaches and detailed molecular investigations. For Posovolone, this could involve looking beyond its known GABAA activity to identify other proteins or pathways it might influence.

Phenotypic Screening in Complex Disease-Relevant Cellular Models

Phenotypic screening is a drug discovery approach that identifies compounds based on their observable effects on cells or organisms, without requiring prior knowledge of a specific molecular target. technologynetworks.combiorxiv.org This contrasts with target-based screening, which focuses on compounds interacting with a predefined molecular target. technologynetworks.com Phenotypic screening can be particularly valuable for diseases with poorly understood mechanisms. biorxiv.org

Specific data or studies detailing phenotypic screening of Posovolone in complex disease models were not found in the provided information.

Proteomics-Based Target Deconvolution and Pathway Mapping

When a compound shows a promising phenotypic effect, target deconvolution is crucial to identify the molecular interactions responsible for that response. pelagobio.comnuvisan.com Proteomics-based approaches, such as chemoproteomics, are powerful tools for unbiased, proteome-wide profiling of compound interactions with proteins in a physiologically relevant context. pelagobio.comeu-openscreen.euevotec.com

Techniques like affinity enrichment coupled with mass spectrometry can reveal both intended targets and potential off-targets, providing a comprehensive view of a compound's protein binding profile. evotec.comnih.gov This can help clarify a compound's mechanism of action and identify potential pathways it modulates. pelagobio.comevotec.com For Posovolone, proteomics-based target deconvolution could confirm its interaction with GABAA receptor subunits and potentially identify other proteins it binds to, which could explain any novel phenotypic effects observed in screening. Pathway mapping, often following target identification, aims to understand how the compound's interaction with its targets influences broader cellular signaling networks. eu-openscreen.eu

Specific proteomics studies or pathway mapping efforts for Posovolone were not identified in the provided information.

Chemical Biology Tools for Posovolone Research

Chemical biology employs chemical tools to study and manipulate biological systems. leibniz-fmp.de For a compound like Posovolone, developing specific chemical biology tools can facilitate detailed investigations into its interactions and effects.

Synthesis and Application of Affinity Probes and Bioconjugates

Affinity probes are chemical tools designed to bind to specific biomolecules, often with high selectivity. nih.govrsc.org These probes can be synthesized with a tag (e.g., a fluorescent label or a handle for subsequent enrichment) to allow for the detection or isolation of the molecules they bind to. nih.govrsc.org Bioconjugates involve the covalent linking of two molecules, such as a small molecule compound to a larger biomolecule like a protein or nanoparticle. beilstein-journals.orgnih.gov

For Posovolone research, synthesizing affinity probes based on its structure could enable researchers to directly label and track its binding partners in complex biological samples. These probes could be used in pull-down experiments followed by mass spectrometry to identify interacting proteins. Bioconjugation techniques could potentially be used to attach Posovolone to solid supports for affinity purification experiments or to create targeted delivery systems for research purposes. nih.gov

Specific examples of synthesized affinity probes or bioconjugates of Posovolone were not found in the provided information.

Development and Application of Activity-Based Protein Profiling (ABPP) Tools

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that uses chemical probes (activity-based probes or ABPs) that react covalently with the active site of enzymes or other functional proteins. nih.govwikipedia.orguniversiteitleiden.nlresearchgate.netnih.gov Unlike traditional probes that measure protein abundance, ABPP directly assesses the functional state of enzymes within complex biological systems. universiteitleiden.nlresearchgate.net

ABPP probes typically consist of a reactive group that targets a specific enzyme class and a tag for detection or enrichment. wikipedia.orgresearchgate.net By competing the ABP with a compound of interest, researchers can assess the compound's ability to bind to and potentially inhibit the active site of target proteins across the proteome. wikipedia.orgresearchgate.net While Posovolone is known to interact with the GABAA receptor, which is an ion channel and not typically targeted by enzyme-focused ABPP probes, the principles of ABPP could potentially be adapted or novel probes developed to study the functional state of the receptor or associated proteins influenced by Posovolone binding.

Specific ABPP studies or the development of ABPP tools for Posovolone were not identified in the provided information.

Systems-Level Investigations of Posovolone's Biological Impact

Systems biology aims to understand biological systems as a whole, integrating data from various levels (genomics, proteomics, metabolomics) using computational and mathematical modeling. mit.edufrontiersin.orgucsd.edu This approach can provide a holistic view of how a compound perturbs cellular networks and processes.

Applying systems biology to Posovolone could involve integrating data from phenotypic screens, proteomics studies, and potentially other omics data (if available) to build models that describe how Posovolone influences cellular behavior. mit.edu This could help to understand not just which proteins Posovolone interacts with, but also the downstream consequences of these interactions on cellular pathways and functions. Computational modeling can be used to predict the behavior of biological systems under different conditions and identify potential points of intervention. mit.edu

Specific systems-level investigations focused on Posovolone were not found in the provided information.

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is an emerging field that investigates the complex interactions between drugs, biological targets, and diseases within biological networks. nih.gov Given that Posovolone acts as a positive allosteric modulator of the GABAA receptor wikipedia.org, a protein complex with multiple subunits and potential interacting partners, network pharmacology could be a valuable tool to fully elucidate its mechanism of action beyond direct receptor modulation.

Furthermore, network pharmacology can aid in predicting potential synergistic or antagonistic effects when Posovolone is used in combination with other compounds that act on related pathways. nih.gov This is particularly relevant if future research explores Posovolone's potential as an antidepressant, which might involve combination therapies. wikipedia.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a more complete understanding of Posovolone's effects, integrating data from various "omics" technologies is crucial. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems and how they are perturbed by interventions like drug treatment. youtube.com

For Posovolone, multi-omics studies could involve treating cells or animal models with the compound and then analyzing changes at different molecular levels:

Transcriptomics: RNA sequencing could reveal changes in gene expression profiles, indicating which genes are upregulated or downregulated in response to Posovolone. This can point to affected pathways and cellular processes.

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in protein levels, providing direct evidence of how Posovolone affects protein abundance and potentially post-translational modifications.

Metabolomics: Analyzing the complete set of metabolites in a biological sample can reveal metabolic pathway alterations induced by Posovolone. This can offer insights into the functional consequences of the compound's activity.

Integrating these diverse datasets through bioinformatics and computational approaches can help to build a comprehensive picture of Posovolone's impact on biological systems, from gene expression to metabolic output. github.com, nih.gov This integrated view can uncover complex regulatory mechanisms and identify biomarkers of response or potential off-target effects that would not be apparent from single-omics analyses. youtube.com, nih.gov

Methodological Innovations in Posovolone Research

Development of High-Throughput and High-Content Screening Platforms

High-throughput screening (HTS) is a widely used method in drug discovery that allows for the rapid testing of large libraries of compounds against a specific biological target or phenotypic assay. evotec.com, wikipedia.org High-content screening (HCS), an evolution of HTS, combines automated microscopy and image analysis to extract detailed information about cellular morphology, protein localization, and other phenotypic changes in response to compound treatment.

For Posovolone research, developing HTS and HCS platforms could accelerate the identification of compounds that modulate its activity or pathways. For instance, HTS could be used to screen for compounds that enhance or block Posovolone's positive allosteric modulation of the GABAA receptor in a cell-based assay. bmglabtech.com

HCS could provide more detailed insights into the cellular effects of Posovolone. By using automated microscopy, researchers could quantitatively assess how Posovolone affects neuronal morphology, synaptic protein expression, or intracellular signaling pathways in relevant cell models. reddit.com This could help to correlate the compound's molecular activity at the receptor level with its observed cellular effects. wikipedia.org

These platforms would enable the screening of large compound libraries to find novel modulators of the GABAergic system that interact with or complement Posovolone's activity, or to identify compounds that might mitigate potential off-target effects. evotec.com, nih.gov

Advanced Imaging Techniques for Spatiotemporal Analysis of Cellular Effects

Advanced imaging techniques offer the ability to visualize and analyze biological processes with high spatial and temporal resolution. dvrphx.com, Applying these techniques to Posovolone research can provide dynamic insights into its interactions with the GABAA receptor and its downstream cellular consequences in living cells or tissues.

Techniques such as live-cell imaging, Förster resonance energy transfer (FRET), and fluorescence lifetime imaging microscopy (FLIM) could be used to study the binding kinetics of Posovolone to the GABAA receptor in real-time. These methods can provide information about the affinity and residence time of Posovolone at the receptor, which are critical parameters influencing its pharmacological effects.

Furthermore, advanced microscopy techniques like confocal microscopy or super-resolution microscopy could be employed to visualize the localization and dynamics of GABAA receptors and associated proteins in neurons upon Posovolone treatment. nih.gov This could help to understand if Posovolone induces receptor trafficking, clustering, or interactions with other cellular components.

Genetically encoded biosensors, combined with live-cell imaging, could be used to monitor the impact of Posovolone on intracellular signaling pathways downstream of GABAA receptor activation, such as calcium influx or phosphorylation events, with high spatiotemporal precision. These advanced imaging approaches can provide dynamic, spatially resolved data that complements biochemical and functional assays, offering a more complete understanding of Posovolone's cellular pharmacology. hdc1984.com

Q & A

Q. What experimental design principles are critical for ensuring reproducibility in Posovolone synthesis?

To ensure reproducibility, experimental protocols must detail:

- Controlled variables : Precise temperature, solvent purity, catalyst concentration, and reaction time .

- Characterization steps : Mandatory use of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) at each synthesis stage to verify intermediate purity .

- Documentation : Transparent reporting of deviations (e.g., unexpected precipitates) and their resolutions .

Q. How should researchers select analytical techniques to resolve contradictory spectroscopic data for Posovolone?

Contradictions in data (e.g., NMR vs. mass spectrometry) require cross-validation:

- Multi-method alignment : Compare results from HPLC, liquid chromatography–mass spectrometry (LC-MS), and X-ray crystallography to confirm structural integrity .

- Statistical rigor : Apply error-propagation analysis to quantify uncertainties in peak integration or signal-to-noise ratios .

- Reference standards : Use commercially available analogs or in-house synthesized controls to calibrate instruments .

Q. What methodological frameworks are recommended for establishing Posovolone’s purity thresholds in novel matrices?

- Detection limits : Validate limits of quantification (LOQ) for impurities using spiked samples in representative matrices (e.g., biological fluids, environmental samples) .

- Matrix complexity : Adjust sample preparation (e.g., solid-phase extraction for biological samples) to minimize interference .

- Validation protocols : Follow ICH Q2(R1) guidelines for precision, accuracy, and linearity testing .

Advanced Research Questions

Q. How can multi-omics integration address gaps in understanding Posovolone’s mechanism of action?

- Transcriptomic and metabolomic synergy : Combine RNA sequencing (to identify gene expression changes) with untargeted metabolomics (to map metabolic shifts) in model organisms .

- Network analysis : Use tools like Cytoscape to visualize interactions between Posovolone-induced pathways and known biochemical networks .

- Dose-response modeling : Apply Hill equation or logistic regression to correlate exposure levels with omics-derived biomarkers .

Q. What computational strategies enhance the optimization of Posovolone’s synthetic pathway?

- Density functional theory (DFT) : Simulate reaction intermediates to identify energy barriers in catalytic steps .

- Molecular dynamics (MD) : Predict solvent effects on reaction kinetics to prioritize solvent systems for experimental testing .

- Machine learning (ML) : Train models on historical reaction data to predict optimal conditions (e.g., temperature, pH) for yield improvement .

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for Posovolone?

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Quantify bioavailability and tissue distribution to explain reduced in vivo activity .

- Metabolite profiling : Identify active/inactive metabolites via LC-MS and correlate with efficacy gaps .

- Species-specific factors : Test Posovolone in multiple animal models (e.g., rodents, zebrafish) to isolate physiological variables affecting outcomes .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Posovolone Characterization

Q. Table 2. Key Parameters for Computational Modeling of Posovolone Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.